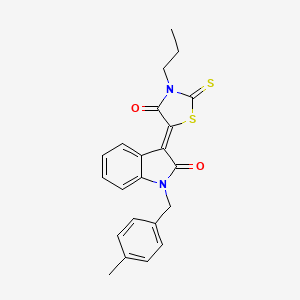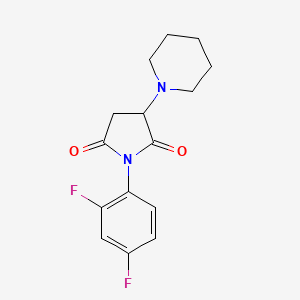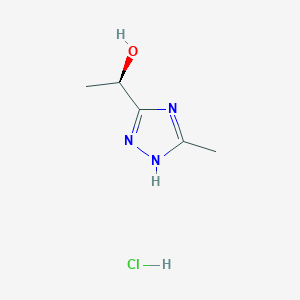
4-Methylcycloheptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcycloheptan-1-amine is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 .
Synthesis Analysis
The synthesis of amines like 4-Methylcycloheptan-1-amine can be achieved through several methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another approach involves SN2 reactions of alkyl halides with ammonia and other amines .Molecular Structure Analysis
The molecular structure of 4-Methylcycloheptan-1-amine consists of a seven-membered cycloheptane ring with a methyl group attached to one of the carbon atoms and an amine group attached to another .Chemical Reactions Analysis
Amines like 4-Methylcycloheptan-1-amine can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions with alkyl halides .Physical And Chemical Properties Analysis
4-Methylcycloheptan-1-amine has a predicted boiling point of 173.8±8.0 °C and a predicted density of 0.838±0.06 g/cm3 . Its pKa is predicted to be 11.05±0.40 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Methylcycloheptan-1-amine has potential applications in medicinal chemistry, particularly in the synthesis of heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals due to their diverse therapeutic properties .
Remote Sensing
In the field of remote sensing, 4-Methylcycloheptan-1-amine could be utilized in the synthesis of specific polymers or compounds that enhance the performance of sensors or imaging devices .
Cyclic Voltammetry
This compound may play a role in cyclic voltammetry, a technique used for characterizing electrochemical processes. Its structure could be involved in the synthesis of materials that undergo electron transfer reactions, which are monitorable by this method .
Synthetic Research
4-Methylcycloheptan-1-amine is relevant in synthetic research, particularly in the development of sustainable technologies and green chemicals. Its incorporation into new synthetic routes can contribute to more environmentally friendly chemical processes .
Copolymer Synthesis
The compound could be involved in the synthesis of block copolymers, which have applications in various industries, including pharmaceuticals, biotechnology, and materials science. Its unique structure may allow for the creation of copolymers with specific properties .
Corrosion Inhibitors
In the development of corrosion inhibitors, 4-Methylcycloheptan-1-amine might be used to create compounds that protect metals from oxidative damage, extending their lifespan and utility in industrial applications .
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on amines like 4-Methylcycloheptan-1-amine could involve exploring their potential applications in various fields. For instance, amines play a crucial role in many biological processes, and understanding their functions could lead to advancements in medical and pharmaceutical research .
Eigenschaften
IUPAC Name |
4-methylcycloheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-3-2-4-8(9)6-5-7/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEOFFIWPWOBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylcycloheptan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (3AS,9BR)-1H,3H,3AH,4H,5H,9BH-pyrrolo[3,4-C]quinoline-2-carboxylate](/img/structure/B2868835.png)
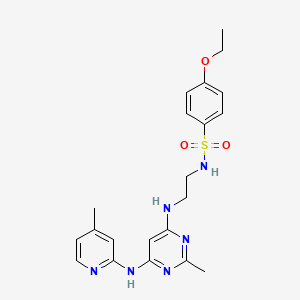
![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-ethylisoxazol-5-yl]acetamide](/img/structure/B2868837.png)
![7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2868839.png)
![2-[(4-Chloro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2868841.png)
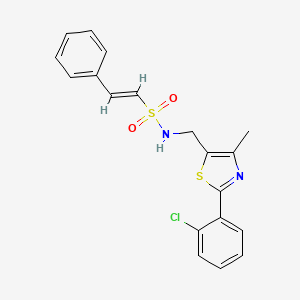
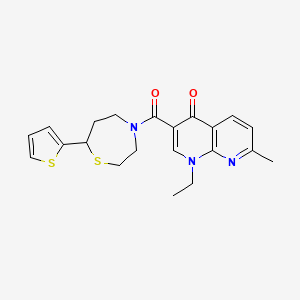
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)
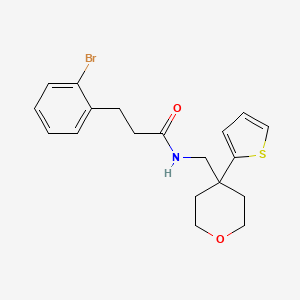
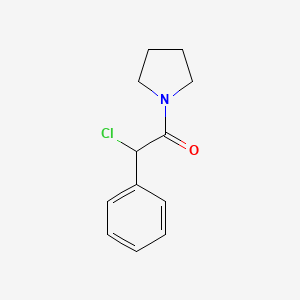
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)
